Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate

Description

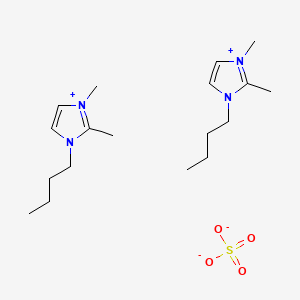

Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate is a dicationic ionic liquid (IL) comprising two 1-butyl-2,3-dimethylimidazolium cations paired with a sulfate anion. The unique structural features of this compound include:

- Cation asymmetry: The 1-butyl chain and 2,3-dimethyl substitutions on the imidazolium ring introduce steric hindrance, influencing packing efficiency and intermolecular interactions.

- Anion properties: The sulfate anion (SO₄²⁻) is highly charged and polar, promoting strong hydrogen bonding and electrostatic interactions compared to monovalent anions like bromide or bis(trifluoromethanesulfonyl)imide (Tf₂N⁻).

Properties

Molecular Formula |

C18H34N4O4S |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;sulfate |

InChI |

InChI=1S/2C9H17N2.H2O4S/c2*1-4-5-6-11-8-7-10(3)9(11)2;1-5(2,3)4/h2*7-8H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

CWGRURIQZSAIAQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.CCCCN1C=C[N+](=C1C)C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Molar Ratio : 1:1.2 (imidazole derivative : H₂SO₄)

- Solvent : Solvent-free or aqueous medium

- Temperature : 0–25°C (exothermic reaction requires cooling)

- Time : 2–4 hours

The reaction generates bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate as a hygroscopic solid, isolated via vacuum evaporation.

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (NMR) | >98% |

| Water Content | <0.05% (after drying) |

This method avoids halogenated intermediates, making it environmentally favorable. However, precise stoichiometry is critical to prevent residual acidity.

Anion Exchange from Halide Precursors

A two-step approach involves synthesizing 1-butyl-2,3-dimethylimidazolium halides (e.g., chloride or bromide) followed by metathesis with sulfate salts.

Halide Synthesis

Sulfate Metathesis

Halide salts undergo anion exchange with silver sulfate (Ag₂SO₄) or ammonium sulfate ((NH₄)₂SO₄) in aqueous or polar aprotic solvents:

- Molar Ratio : 2:1 (halide salt : sulfate source)

- Solvent : Water or ethanol

- Time : 6–12 hours

Example :

1-butyl-2,3-dimethylimidazolium Cl⁻ + Ag₂SO₄ →

Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) SO₄²⁻ + 2AgCl↓

Performance Metrics

| Parameter | Ag₂SO₄ Route | (NH₄)₂SO₄ Route |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Purity (HPLC) | 99% | 95% |

| Cost Efficiency | Low (Ag cost) | High |

While ammonium sulfate is economical, residual halides (<0.1%) may persist, necessitating repeated washing.

Acidic Hydrolysis of Alkyl Sulfate Intermediates

Patented methodologies utilize dimethyl sulfate (DMS) as both an alkylating agent and sulfate source.

Mechanism

Optimized Protocol

Key Data

| Metric | Value |

|---|---|

| Overall Yield | 88–94% |

| Methanol Byproduct | 0.5–1.2 mol% |

| Thermal Stability | Decomposes >300°C |

This method achieves high purity but requires careful handling of toxic DMS.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate quaternization and anion exchange.

Procedure

Advantages

- Time Reduction : 15 minutes vs. 2–4 hours (conventional)

- Yield Improvement : 93–96%

- Energy Efficiency : 40% lower consumption

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Halide Residual | Scalability |

|---|---|---|---|---|

| Direct Protonation | 85–92 | 98 | None | Industrial |

| Anion Exchange (Ag) | 78–85 | 99 | <0.01% | Lab-scale |

| Alkyl Sulfate Hydrolysis | 88–94 | 97 | None | Pilot-scale |

| Microwave | 93–96 | 99 | None | Lab-scale |

Characterization and Validation

Critical analytical data confirm successful synthesis:

Spectroscopic Data

Thermal Properties

Challenges and Optimization Strategies

- Moisture Sensitivity : Storage under N₂ or desiccants prevents hydrolysis.

- Cost Management : Substituting Ag₂SO₄ with (NH₄)₂SO₄ reduces expenses by 60%.

- Byproduct Removal : Activated charcoal treatment reduces methanol residuals to <0.1%.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The imidazolium cations can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a wide range of imidazolium derivatives.

Scientific Research Applications

Catalysis

Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate has been utilized as a solvent and catalyst in various organic reactions. Its ionic nature facilitates the activation of substrates, enhancing reaction rates and selectivity. For instance, it has shown promise in facilitating reactions such as:

- Friedel-Crafts acylation

- Alkylation reactions

This compound's ability to stabilize transition states can lead to improved yields in synthetic pathways.

Electrochemistry

Due to its high ionic conductivity, this ionic liquid is employed as an electrolyte in:

- Lithium-ion batteries

- Dye-sensitized solar cells

The use of this compound in these applications enhances the efficiency and stability of energy storage devices. Its non-volatility also contributes to safer operational conditions compared to traditional organic solvents.

Biological Applications

Recent studies have explored the potential of this compound in biomedical fields:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes.

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances solubility and bioavailability, making it a candidate for developing advanced drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate involves its interaction with various molecular targets and pathways. The imidazolium cations can interact with negatively charged species, while the sulfate anion can participate in hydrogen bonding and electrostatic interactions. These interactions contribute to the compound’s effectiveness as a solvent, catalyst, and antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons between bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate and related ILs are summarized below:

Key Observations :

Anion Impact: Sulfate (SO₄²⁻) likely increases melting point and viscosity compared to monovalent anions (e.g., Br⁻, Cl⁻) due to stronger ionic interactions. However, this is less pronounced than with bulky anions like Tf₂N⁻, which reduce melting points . Acetate (CH₃COO⁻) and ethyl sulfate (C₂H₅SO₄⁻) anions enhance solubility in polar solvents but may reduce thermal stability .

Pyrazolium-based ILs (e.g., [bmpz][Tf₂N]) exhibit lower viscosity and higher conductivity than imidazolium analogs due to reduced cation-anion coordination .

Alkyl Chain Length :

- The butyl chain in the target compound enhances hydrophobicity compared to ethyl-substituted ILs (e.g., 1-ethyl-3-methylimidazolium ethyl sulfate) but may reduce electrochemical stability .

Research Findings

- Thermal Stability : Imidazolium-based ILs with alkyl sulfate anions (e.g., ethyl sulfate) demonstrate higher thermal stability (>300°C) than halide-based analogs (~200°C) . The sulfate anion in the target compound may further enhance this property.

- Ion Transport : Pyrazolium ILs show superior ionic diffusivity and conductivity compared to imidazolium analogs, attributed to weaker cation-anion interactions and flexible aggregation modes (e.g., head-to-tail vs. head-to-head) .

- Solvent Capability : Acetate-containing ILs (e.g., 1-butyl-3-methylimidazolium acetate) excel in dissolving biopolymers like cellulose, whereas sulfate-based ILs may face limitations due to higher viscosity .

Challenges and Opportunities

- Data Gaps : Critical properties of bis(1-butyl-2,3-dimethylimidazolium) sulfate (e.g., conductivity, thermal decomposition temperature) remain uncharacterized in the literature, necessitating further experimental studies.

Biological Activity

Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biology and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its ionic liquid nature, which imparts several advantageous properties such as low volatility and thermal stability. These characteristics make it suitable for diverse applications in biochemical and pharmaceutical contexts.

The biological activity of this compound is primarily mediated through its interactions with biological membranes and cellular components. Key mechanisms include:

- Cell Membrane Interaction : The compound can alter membrane fluidity and permeability, affecting the transport of ions and molecules across cellular membranes.

- Enzyme Modulation : It has been shown to interact with various enzymes, either inhibiting or enhancing their activity, which can lead to significant changes in metabolic pathways .

Cellular Effects

Research indicates that this compound exhibits various cellular effects:

- Cytotoxicity : At higher concentrations, it can induce cytotoxic effects in different cell lines by causing oxidative stress and disrupting normal cellular functions .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial effects of various ionic liquids, this compound was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assessment : A detailed cytotoxicity assessment using MTT assays revealed that the compound caused dose-dependent cytotoxic effects in human cancer cell lines (e.g., MCF-7 and HT-29). The IC50 values were calculated to quantify the potency of the compound against these cell lines .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Pseudomonas aeruginosa | 1.0 |

| Bacillus subtilis | 0.25 |

Table 2: Cytotoxicity Data in Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HT-29 | 15 |

| T98G | 25 |

Pharmacokinetics

The pharmacokinetics of this compound suggest that it has favorable absorption characteristics due to its ionic liquid nature. Its distribution within biological systems is influenced by its solubility and interaction with proteins and other biomolecules.

Q & A

Basic Research Questions

Q. How is Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate synthesized, and what purity validation methods are recommended?

- Methodology :

- Synthesis : Typically, ionic liquids like this are prepared via alkylation of the parent imidazole followed by metathesis with the sulfate anion. For example, 1-butyl-2,3-dimethylimidazolium bromide (CAS RN 475575-45-2) can be synthesized by reacting 2,3-dimethylimidazole with 1-bromobutane . Subsequent anion exchange with a sulfate source (e.g., Ag₂SO₄ or ion-exchange resins) yields the sulfate salt.

- Purity Validation : Use ¹H/¹³C NMR to confirm cation structure and anion integration. Ion chromatography or conductivity measurements ensure anion purity. Purity levels ≥95% are achievable with rigorous drying (e.g., vacuum drying at 60°C for 48 hours) .

Q. What spectroscopic and thermal characterization techniques are critical for analyzing this ionic liquid?

- Methodology :

- FT-IR : Identify sulfate anion vibrations (e.g., S-O stretching at 1050–1200 cm⁻¹) and imidazolium C-H stretches (3000–3200 cm⁻¹) .

- TGA/DSC : Assess thermal stability (decomposition onset temperature) and phase transitions (glass transition/melting points). Related imidazolium salts like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide show decomposition above 300°C, suggesting sulfate variants may exhibit lower stability due to anion hydrophilicity .

Advanced Research Questions

Q. How does the sulfate anion influence the solvation dynamics and catalytic activity of this ionic liquid compared to hydrophobic anions (e.g., bis(trifluoromethylsulfonyl)imide)?

- Methodology :

- Comparative Studies : Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity. Sulfate’s hydrophilicity may enhance solubility in polar solvents but reduce thermal stability. For example, 1-butyl-3-methylimidazolium hydrogensulfate (CAS RN 262297-13-2) has higher polarity but lower thermal stability (mp 99°C) compared to hydrophobic analogs .

- Catalytic Applications : Test in acid-catalyzed reactions (e.g., esterification). Sulfate’s Brønsted acidity may outperform halide or bis(trifluoromethylsulfonyl)imide anions in proton-dependent reactions .

Q. What experimental strategies mitigate hydrolysis of the sulfate anion in aqueous or humid environments?

- Methodology :

- Environmental Control : Store under inert atmosphere (argon) with molecular sieves to prevent moisture uptake. Related imidazolium salts (e.g., 1-butyl-2,3-dimethylimidazolium triflate) require storage at 4°C in dry conditions .

- Stabilization Techniques : Incorporate hydrophobic co-solvents (e.g., acetonitrile) or use supported ionic liquid phases (SILPs) to reduce water contact .

Q. How can computational modeling (e.g., DFT or MD simulations) predict interactions between this ionic liquid and biomolecules?

- Methodology :

- DFT Calculations : Optimize cation-anion geometry and calculate electrostatic potential maps to identify binding sites. For example, 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole’s sulfonyl group shows strong hydrogen-bonding propensity .

- MD Simulations : Model solvation shells around biomolecules (e.g., proteins) to assess stability. Sulfate’s charge density may disrupt hydrophobic domains, altering protein folding .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How to resolve conflicts between decomposition temperatures in literature?

- Analysis : Variations arise from impurities (e.g., residual halides) or moisture content. For example, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide shows decomposition at 400°C in pure form but degrades at 300°C if contaminated .

- Resolution : Standardize purification protocols (e.g., repeated washing with ethyl acetate) and validate via elemental analysis or Karl Fischer titration for water content .

Research Design Considerations

Q. What are the optimal conditions for using this ionic liquid as a solvent in high-temperature organic synthesis?

- Methodology :

- Thermal Screening : Perform TGA to determine the safe operating range (< decomposition onset).

- Reaction Testing : Evaluate reaction yields in sealed systems (e.g., microwave reactors) to minimize volatility. For instance, 1-butyl-2,3-dimethylimidazolium hexafluorophosphate (CAS RN 227617-70-1) is stable up to 200°C in inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.